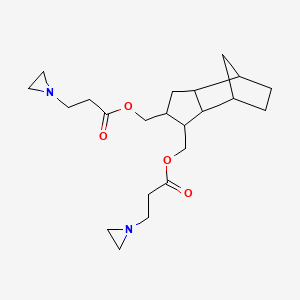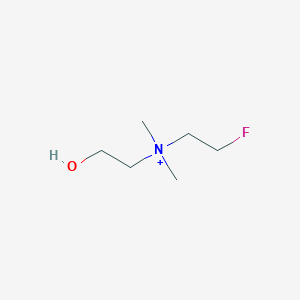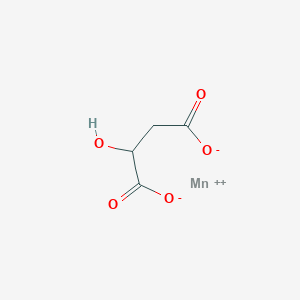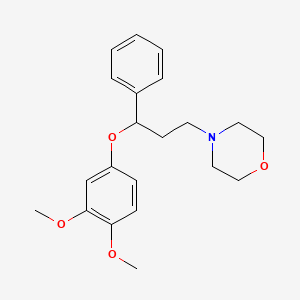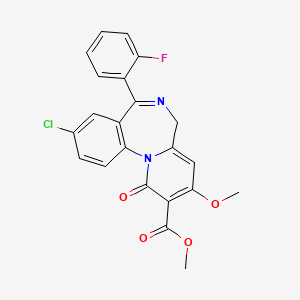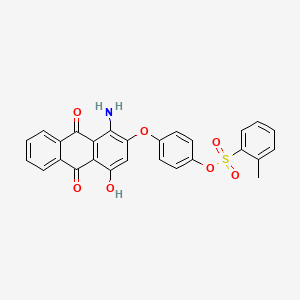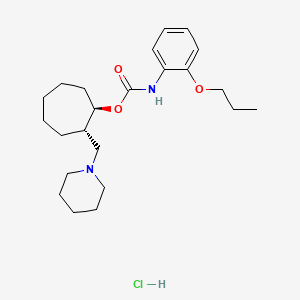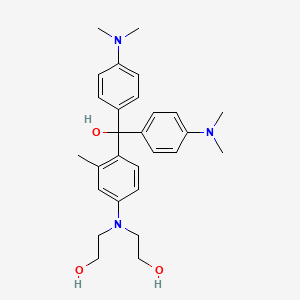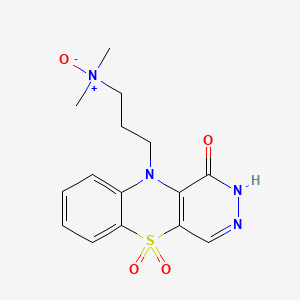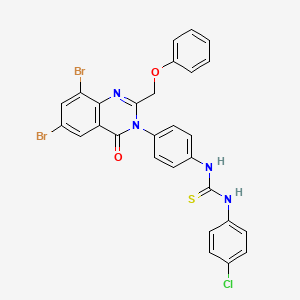
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide is a complex organic compound with a molecular formula of C20H45N5O. It is characterized by the presence of multiple amine groups and a long aliphatic chain, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with a series of ethylenediamine derivatives. The process begins with the activation of hexadecanoic acid, followed by sequential addition of ethylenediamine and its derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a wide range of substituted amides .
Wissenschaftliche Forschungsanwendungen
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cellular signaling and as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications[][5].
Wirkmechanismus
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- N-(2-((2-((2-Hydroxyethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide
- Ethanol, 2-[(2-aminoethyl)amino]-
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide is unique due to its long aliphatic chain and multiple amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .
Eigenschaften
CAS-Nummer |
87706-78-3 |
|---|---|
Molekularformel |
C22H48N4O |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C22H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(27)26-21-20-25-19-18-24-17-16-23/h24-25H,2-21,23H2,1H3,(H,26,27) |
InChI-Schlüssel |
VHZCVFYXWVNUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


